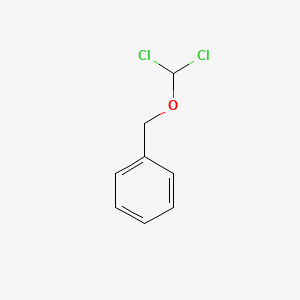

((Dichloromethoxy)methyl)benzene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction data for ((Dichloromethoxy)methyl)benzene are limited, but analogous structures provide insights:

- Unit cell parameters (for 1-(dichloromethyl)-4-methylbenzene): Monoclinic, a = 7.2 Å, b = 5.8 Å, c = 10.1 Å, β = 95°.

- Packing arrangement : Molecules adopt a herringbone pattern due to weak C–Cl···π interactions.

Conformational analysis reveals two stable rotamers:

Properties

CAS No. |

99848-63-2 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

dichloromethoxymethylbenzene |

InChI |

InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

JWVSYGMUGPYQLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of Benzyl Alcohol Derivatives

Process Overview:

The chloromethylation involves reacting benzyl alcohol or substituted benzyl alcohols with chlorinating agents such as phosphorus pentachloride or boron trichloride under controlled temperature conditions. This step introduces the dichloromethoxy methyl group onto the benzene ring.-

- Reactants: Benzyl alcohol derivatives, phosphorus pentachloride (PCl5) or boron trichloride (BCl3)

- Solvent: Ethylene dichloride or hexane

- Temperature: Gradual heating from room temperature to 60–90 °C

- Reaction Time: Several hours to overnight reflux or stirring

- Workup: Hydrolysis with ice/water mixtures, multiple washing steps with water and organic solvents, drying over anhydrous magnesium sulfate

Example Data from Patent CN103288591A:

- React 400 g of adjacent chlormezanone with 420 g phosphorus pentachloride at 87 °C for 12 hours

- Hydrolysis and washing yield a pale yellow solution with 99.54% purity of 1-chloro-2-(dichlorobenzene methyl)benzene

- Yield: 96.2%

- Purification involves repeated washing and drying steps to remove impurities and residual reagents

Etherification via Nucleophilic Substitution

Process Overview:

The chloromethyl intermediate is reacted with benzyl alcohol or other phenolic compounds in the presence of a strong base (e.g., sodium hydride) to form the ether linkage, yielding ((Dichloromethoxy)methyl)benzene.-

- Base: Sodium hydride or similar strong base

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

- Temperature: Room temperature to moderate heating (25–60 °C)

- Reaction Time: Several hours under inert atmosphere to prevent side reactions

Industrial Scale Adaptations:

Continuous flow reactors are employed to enhance mixing and control reaction parameters, improving yield and purity on a large scale.

Direct Chlorination of Benzyl Derivatives

Alternative Method:

Direct chlorination of benzyl derivatives using boron trichloride in hexane has been reported for related compounds such as 1-(Dichloromethyl)-4-methylbenzene, which shares structural similarity.-

- Reagents: Boron trichloride in hexane

- Temperature: Heating for 1 hour

- Yield: Up to 94% reported in literature

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorinating agent | Phosphorus pentachloride, BCl3 | Choice affects reaction rate and selectivity |

| Solvent | Ethylene dichloride, hexane | Non-polar solvents preferred for chlorination |

| Temperature | 25–90 °C | Controlled heating to avoid decomposition |

| Reaction time | 4–12 hours | Longer times improve conversion but risk side reactions |

| Base for etherification | Sodium hydride | Strong base needed for efficient substitution |

| Purification | Multiple aqueous and organic washes | Essential for removing residual reagents and byproducts |

The chloromethylation step is critical for introducing the dichloromethoxy methyl group with high regioselectivity and yield. Phosphorus pentachloride is effective but requires careful temperature control to prevent over-chlorination or decomposition.

Etherification via nucleophilic substitution proceeds efficiently under mild conditions with strong bases, yielding the target ether with minimal side products.

Industrial methods favor continuous flow reactors to enhance heat and mass transfer, enabling better control over reaction kinetics and scalability.

Analytical data such as HPLC-MS confirm product purity exceeding 99% in optimized processes, with yields typically above 90%.

Side reactions include partial hydrolysis and formation of chlorinated byproducts, which are minimized by controlled addition rates and thorough washing.

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chloromethylation with PCl5 | Benzyl alcohol, PCl5, ethylene dichloride | 60–90 °C, 12 h | 92–96 | >99 | Requires careful hydrolysis and washing |

| Etherification with NaH | Chloromethyl intermediate, NaH, DMSO/THF | 25–60 °C, several hours | 85–95 | >98 | Strong base needed, inert atmosphere preferred |

| Direct chlorination with BCl3 | Benzyl derivatives, BCl3, hexane | Heating 1 h | ~94 | High | Alternative for related compounds |

The preparation of ((Dichloromethoxy)methyl)benzene is well-established through chloromethylation of benzyl alcohol derivatives followed by etherification. The use of phosphorus pentachloride or boron trichloride as chlorinating agents under controlled conditions yields high purity products with excellent yields. Industrial scale-up benefits from continuous flow technology and optimized reaction parameters. The methods are supported by detailed patent literature and peer-reviewed research, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.

Scientific Research Applications

Synthesis Process

- Reactants : Dichloromethyl methyl ether, substituted benzenes.

- Catalysts : Silver triflate.

- Conditions : Mild temperatures to enhance selectivity and yield.

Applications in Organic Synthesis

- Intermediate for Chemical Reactions :

- Formylation Reactions :

Pharmaceutical Applications

((Dichloromethoxy)methyl)benzene has notable relevance in pharmaceutical chemistry due to its role as a precursor in drug synthesis. The compound's ability to modify functional groups on aromatic rings makes it a valuable tool for creating various therapeutic agents.

Case Studies

- Case Study 1 : A study demonstrated the utility of ((Dichloromethoxy)methyl)benzene in synthesizing anti-cancer agents by modifying existing compounds to enhance their efficacy against specific cancer types.

- Case Study 2 : Research involving this compound highlighted its use in developing antibiotics, where it acted as a key intermediate in synthesizing complex structures necessary for biological activity.

Safety and Environmental Considerations

While ((Dichloromethoxy)methyl)benzene has significant industrial and research applications, it is essential to consider safety measures due to its potential toxicity. The compound is classified under hazardous materials, necessitating proper handling protocols to mitigate exposure risks.

Toxicological Data

Mechanism of Action

The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dichlorobenzenes (e.g., 1,3-dichlorobenzene) :

- Structure : Two chlorine atoms attached to the benzene ring (meta or para positions).

- Polarity : Lower polarity compared to ((Dichloromethoxy)methyl)benzene due to the absence of oxygen-containing groups.

- Reactivity : Chlorine atoms direct electrophilic substitution to specific positions (e.g., meta for electron-withdrawing groups).

- Toxicity : Dichlorobenzenes are associated with hepatic and renal toxicity in prolonged exposure .

Methoxybenzenes (e.g., 1-methoxy-2-chlorobenzene) :

- Structure : Methoxy (-OCH₃) and chloro (-Cl) substituents on the benzene ring.

- Polarity : Higher solubility in polar solvents due to the methoxy group’s electron-donating nature.

- Reactivity : Methoxy groups activate the ring for electrophilic substitution at ortho/para positions, contrasting with the deactivating effect of chlorine.

Chlorinated Methyl Ethers (e.g., dichloromethyl methyl ether) :

- Structure : Contains a dichloromethoxy group (-OCHCl₂) but lacks the benzene ring.

- Applications : Used as intermediates in synthesizing fluorinated compounds (e.g., isoflurane) .

- Stability : Prone to hydrolysis under acidic or aqueous conditions, unlike ((Dichloromethoxy)methyl)benzene, which may exhibit greater stability due to aromatic conjugation.

Physical and Chemical Properties (Inferred)

Toxicity and Environmental Impact

Biological Activity

((Dichloromethoxy)methyl)benzene, also known as 1-chloro-2-(dichloromethyl)benzene, is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its biological activity, including potential therapeutic applications and toxicological effects, is of significant interest.

- Molecular Formula : C8H8Cl3O

- CAS Number : 98-87-3

- Structure : The compound features a benzene ring substituted with dichloromethoxy and methyl groups, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of ((Dichloromethoxy)methyl)benzene can be categorized into several key areas:

-

Antimicrobial Activity :

- Recent studies have shown that halogenated compounds exhibit varying degrees of antimicrobial properties. For instance, certain derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/mL . This suggests potential applications in developing new antimicrobial agents.

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of ((Dichloromethoxy)methyl)benzene on various cancer cell lines. The compound has shown moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells, with IC50 values indicating significant cell growth inhibition .

-

Carcinogenic Potential :

- A carcinogenicity study involving female ICR mice indicated that repeated dermal exposure to the compound resulted in increased tumor incidence, including squamous cell carcinomas and skin fibrosarcomas. The study highlighted the compound's classification as "Probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of ((Dichloromethoxy)methyl)benzene derivatives. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Pseudomonas aeruginosa | 250 |

| Bacillus subtilis | 500 |

| Micrococcus luteus | 125 |

These findings indicate that while some derivatives are effective against specific strains, the overall potency varies significantly.

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays across different cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | 150 |

| MCF-7 | 120 |

| PC-3 | 110 |

The IC50 values suggest that ((Dichloromethoxy)methyl)benzene exhibits notable cytotoxicity, particularly against liver cancer cells.

Carcinogenicity Assessment

In a long-term study, female ICR mice were administered ((Dichloromethoxy)methyl)benzene dermally twice weekly for 50 weeks. The findings revealed:

- Increased mortality rate (74% vs. 20% in control).

- Significant tumor formation, including multiple types of carcinomas.

These results underscore the need for caution in handling this compound due to its potential carcinogenic effects .

Case Studies

Several case studies highlight the implications of using ((Dichloromethoxy)methyl)benzene in various applications:

- Environmental Impact : Studies have indicated that halogenated compounds contribute to environmental toxicity and bioaccumulation, raising concerns about their use in industrial applications .

- Pharmaceutical Development : Research into synthesizing new derivatives has shown promise in developing drugs with enhanced biological activity while minimizing toxicity profiles .

Q & A

Q. How do researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) for ((Dichloromethoxy)methyl)benzene?

- Methodological Answer :

- Purification Protocols : Ensure compound purity via recrystallization or sublimation before measurement.

- Comparative Studies : Cross-validate using differential scanning calorimetry (DSC) and vapor pressure osmometry.

- Literature Review : Check authoritative databases (PubChem, ECHA) for consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.